Hydroxychlorodenafil

Übersicht

Beschreibung

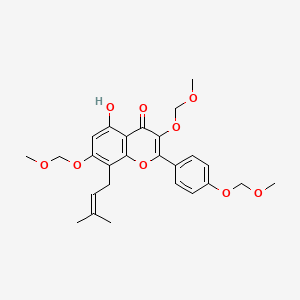

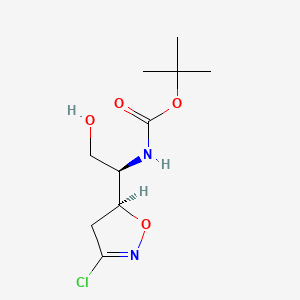

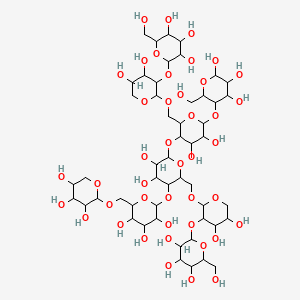

Hydroxychlorodenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It has a molecular formula of C19H23ClN4O3, an average mass of 390.864 Da, and a monoisotopic mass of 390.145874 Da .

Molecular Structure Analysis

Hydroxychlorodenafil has a complex molecular structure. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues . It has several freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors .Physical And Chemical Properties Analysis

Hydroxychlorodenafil has a density of 1.4±0.1 g/cm3, a molar refractivity of 102.7±0.5 cm3, and a molar volume of 285.5±7.0 cm3 . It also has a polar surface area of 89 Å2 and a polarizability of 40.7±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Ethical Review of Off-Label Drugs during COVID-19 :

- Hydroxychloroquine (HCQ) received significant attention during the COVID-19 pandemic.

- Ethical considerations for off-label use of HCQ in research were emphasized, highlighting the need for rigorous and prudent research standards to ensure the maximization of benefits and minimization of risks (Li et al., 2022).

Hydroxychloroquine Use in COVID-19 :

- HCQ, often used with azithromycin, was widespread during the early COVID-19 pandemic.

- The need for further research on efficacy, side effects, and long-term outcomes of HCQ was emphasized, particularly concerning safety issues like QTc-interval prolongation and risk of sudden cardiac death (Sciatti & Ceconi, 2021).

Efficacy of Chloroquine and Hydroxychloroquine in COVID-19 Treatment :

- Studies suggested chloroquine and HCQ could treat COVID-19 infections effectively.

- An indirect investigation through the prevalence of COVID-19 in malaria pandemic and non-pandemic nations supported the potential efficacy of these drugs in COVID-19 treatment (Meo, Klonoff & Akram, 2020).

Public Discourse Concerning Hydroxychloroquine and COVID-19 :

- The off-label use of HCQ created challenges in scientific communities and public perception.

- The rapid promotion and debate over HCQ underscored the importance of careful data acquisition and interpretation in pandemic response (Sattui et al., 2020).

Hydroxychloroquine in Hospitalized COVID-19 Patients :

- In a study, HCQ administration was not associated with either a greatly lowered or increased risk of intubation or death.

- The study highlighted the need for randomized, controlled trials to assess the effectiveness of HCQ in COVID-19 patients (Geleris et al., 2020).

Hydroxychloroquine as Prophylaxis for COVID-19 :

- Studies evaluated HCQ's use as a prophylactic measure against COVID-19, particularly among healthcare workers and high-risk individuals.

- The research underscored a need for more concrete scientific evidence to support the use of HCQ in these contexts (Tripathy, 2020).

Hydroxychloroquine for Insulin Sensitivity and Lipid Parameters :

- Observational studies suggested that HCQ might reduce the risk of developing diabetes mellitus in patients with rheumatoid arthritis.

- The study examined HCQ's effect on insulin resistance in subjects without diabetes mellitus with stable rheumatoid arthritis (Solomon et al., 2014).

Wirkmechanismus

Target of Action

Hydroxychlorodenafil is a derivative of sildenafil . Sildenafil is a well-known phosphodiesterase type 5 (PDE5) inhibitor, used primarily for treating erectile dysfunction and pulmonary arterial hypertension. Therefore, it’s reasonable to infer that the primary target of Hydroxychlorodenafil could also be PDE5. PDE5 plays a crucial role in regulating the concentration of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation and vasodilation.

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The impact of these properties on the bioavailability of Hydroxychlorodenafil would need further investigation.

Eigenschaften

IUPAC Name |

5-[5-(2-chloro-1-hydroxyethyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9,14,25H,4-6,10H2,1-3H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQLUTUWAYYGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CCl)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347621 | |

| Record name | Hydroxy chlorodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Chlorodenafil | |

CAS RN |

1391054-00-4 | |

| Record name | Hydroxy chlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy chlorodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZC8J1E8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)